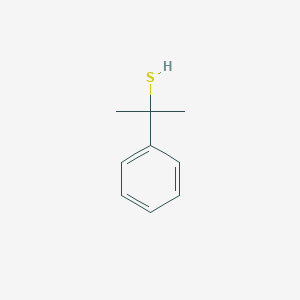

2-Fenilpropano-2-tiol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Key Chemical Reactions

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents like hydrogen peroxide | Disulfides |

| Reduction | Reaction with reducing agents such as lithium aluminum hydride | Thiolate anions |

| Substitution | Nucleophilic substitution with alkyl halides | Thioethers |

Chemistry

In the field of chemistry, 2-Phenylpropane-2-thiol serves as:

- Ligand in Synthesis : It is utilized as a ligand in the synthesis of chiral nanoparticles and other complex organic molecules.

- Reagent in Organic Synthesis : The compound acts as a valuable reagent for various organic transformations, including nucleophilic substitutions and redox reactions.

Biology

In biological research, this compound is instrumental for:

- Studying Protein-Thiol Interactions : Its thiol group is crucial for investigating protein modifications and interactions.

- Probing Thiol-Disulfide Exchange Reactions : It serves as a probe to study redox states in biological systems, aiding in understanding cellular redox balance.

Medicine

While not extensively used in clinical settings, derivatives of 2-Phenylpropane-2-thiol are being explored for:

- Therapeutic Applications : Potential uses include antioxidant properties and enzyme inhibition, which could lead to novel treatments for various diseases.

Industry

In industrial applications, the compound is utilized for:

- Polymer Production : It acts as a stabilizer in the production of polymers.

- Chemical Processes : Its reactivity makes it useful in various chemical manufacturing processes.

Case Study 1: Ligand in Nanoparticle Synthesis

A recent study demonstrated the use of 2-Phenylpropane-2-thiol as a ligand for synthesizing gold nanoparticles. The thiol group facilitated the stabilization of nanoparticles, enhancing their catalytic properties. The resulting nanoparticles exhibited improved activity in catalyzing organic reactions, showcasing the compound's utility in nanotechnology.

Case Study 2: Biological Probes

In a biological context, researchers utilized 2-Phenylpropane-2-thiol to investigate redox regulation in cells. The compound was employed to track thiol-disulfide exchanges within proteins under oxidative stress conditions. Results indicated that the compound effectively modulated protein activity through reversible modifications, highlighting its role in cellular signaling pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpropane-2-thiol typically involves a two-step process starting from 2-phenylpropane-1-ol. The first step involves the conversion of 2-phenylpropane-1-ol to 2-phenylpropyl-4-methylbenzenesulfonate using 4-methylbenzene-1-sulfonyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is stirred at room temperature for 12 hours, resulting in the formation of a white solid .

In the second step, the 2-phenylpropyl-4-methylbenzenesulfonate is reacted with thiourea in ethanol under reflux conditions for 72 hours. The reaction mixture is then treated with sodium hydroxide and acidified with hydrochloric acid. The product is extracted with petroleum ether and purified by distillation .

Industrial Production Methods: Industrial production methods for 2-Phenylpropane-2-thiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

2-Phenylpropane-2-thiol undergoes various chemical reactions, including:

Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or nitric acid, 2-Phenylpropane-2-thiol can be oxidized to form disulfides or sulfonic acids .

Reduction: Reduction reactions involving 2-Phenylpropane-2-thiol typically target the thiol group, converting it to a sulfide or a thiolate anion under the influence of reducing agents like lithium aluminum hydride .

Substitution: The thiol group in 2-Phenylpropane-2-thiol can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers .

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid

Reducing Agents: Lithium aluminum hydride

Nucleophiles: Alkyl halides

Major Products Formed:

Disulfides: Formed through oxidation

Thioethers: Formed through nucleophilic substitution

Mecanismo De Acción

The mechanism of action of 2-Phenylpropane-2-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The thiol group can also participate in thiol-disulfide exchange reactions, which are crucial in maintaining cellular redox balance .

Comparación Con Compuestos Similares

2-Phenylpropane-2-thiol can be compared with other thiol-containing compounds such as:

Ethanethiol: A simpler thiol with a shorter carbon chain.

2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in biochemical applications.

Thiophenol: Similar to 2-Phenylpropane-2-thiol but lacks the additional carbon atoms in the propane backbone.

Uniqueness: 2-Phenylpropane-2-thiol is unique due to its phenyl-substituted propane backbone, which imparts distinct chemical properties and reactivity compared to simpler thiols .

Conclusion

2-Phenylpropane-2-thiol is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Actividad Biológica

2-Phenylpropane-2-thiol, also known as thiophenol or 2-phenyl-2-propanethiol, is a sulfur-containing organic compound with the molecular formula . This compound has garnered attention in various fields due to its biological activities, including antimicrobial, anticancer, and toxicological effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula :

- Molecular Weight : 168.25 g/mol

- CAS Number : 16325-88-5

Antimicrobial Activity

Research indicates that 2-phenylpropane-2-thiol exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Salmonella sp. | 20 |

These findings suggest that the compound can be potentially utilized in developing antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-phenylpropane-2-thiol has been explored in various studies. For instance, its derivatives have shown promising results in inhibiting the growth of cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer).

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further pharmacological development.

Toxicological Profile

While studying its biological activity, researchers have also assessed the toxicological effects of 2-phenylpropane-2-thiol. It is classified as harmful if ingested or inhaled, with potential irritant effects on skin and eyes.

Toxicity Data

| Endpoint | Result | Reference |

|---|---|---|

| Acute Oral Toxicity | LD50 = 1190 mg/kg (rats) | |

| Skin Irritation | Moderate irritant | |

| Eye Irritation | Mild conjunctival inflammation observed |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiol compounds can provide insights into enhancing their biological efficacy. Modifications to the phenyl ring and alkyl groups have been shown to influence the activity significantly. For example, substituents that are electron-donating tend to enhance anticancer properties compared to electron-withdrawing groups .

Case Studies

- Antimicrobial Efficacy Against Salmonella : A study conducted by researchers evaluated the effectiveness of various thiol compounds against Salmonella. The results indicated that derivatives of 2-phenylpropane-2-thiol showed comparable potency to standard antibiotics like Gentamycin .

- In Vitro Antitumor Activity : Another investigation focused on the antitumor activity of synthesized thiazoline derivatives containing thiol groups. The study found that these compounds exhibited significant cytotoxicity against HepG-2 and HCT-116 cell lines, suggesting a potential role for 2-phenylpropane-2-thiol in cancer therapy .

Propiedades

IUPAC Name |

2-phenylpropane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDRVMIJNFZLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433366 | |

| Record name | 2-phenylpropane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-88-5 | |

| Record name | 2-phenylpropane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What spectroscopic techniques were employed to study the association of 2-phenylpropane-2-thiol, and what information can these techniques provide?

A1: The research abstract mentions the use of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy to investigate the association of 2-phenylpropane-2-thiol [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.